molecular formula C19H24O3 B5194545 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene

1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene

Cat. No. B5194545
M. Wt: 300.4 g/mol
InChI Key: KBJCFFSWZIJYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene, also known as Iproniazid, is a chemical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It was first synthesized in the 1950s and was initially used as an antidepressant. However, due to its side effects, it is no longer used as a medication. Instead, it has found its use in scientific research.

Mechanism of Action

1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene is a non-selective irreversible inhibitor of MAO. It irreversibly binds to the enzyme and prevents it from breaking down neurotransmitters. This leads to an increase in the levels of neurotransmitters in the brain, which can have a therapeutic effect in certain conditions.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene are mediated by its ability to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. This can have a profound effect on behavior, mood, and cognition. 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene has been shown to be effective in the treatment of depression, anxiety, and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene in lab experiments is its ability to selectively inhibit MAO. This allows researchers to study the role of MAO in various physiological and pathological conditions. However, one of the limitations of using 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene is its non-selective nature. It can inhibit both MAO-A and MAO-B, which can lead to unwanted side effects.

Future Directions

There are several future directions for the use of 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene in scientific research. One area of interest is the role of MAO in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the use of 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene as a tool to study the role of neurotransmitters in addiction and substance abuse. Additionally, there is a growing interest in the use of 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene as a potential treatment for certain cancers.

Synthesis Methods

The synthesis of 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene involves the reaction of 2-methoxybenzene with 3-(4-isopropylphenoxy)propyl chloride in the presence of a base. The resulting product is then treated with hydrazine hydrate to obtain 1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene.

Scientific Research Applications

1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene has been extensively used in scientific research as a tool to study the role of monoamine oxidase (MAO) in various physiological and pathological conditions. MAO is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which can have a profound effect on behavior, mood, and cognition.

properties

IUPAC Name

1-methoxy-2-[3-(4-propan-2-ylphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-15(2)16-9-11-17(12-10-16)21-13-6-14-22-19-8-5-4-7-18(19)20-3/h4-5,7-12,15H,6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJCFFSWZIJYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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